IPS-06061

Targeted protein degradation KRAS G12D DC50

KRAS G12D-driven oncology research requires degradation-based tools that overcome resistance to occupancy inhibitors like MRTX1133. IPS-06061 is a first-in-class, orally bioavailable molecular glue degrader inducing catalytic degradation of KRAS G12D (DC50=230 nM, Dmax>90%) via a non-glutarimide CRBN-binding scaffold-avoiding IKZF1/3 off-target effects. - Non-glutarimide CRBN scaffold; no confounding IMiD neo-substrate degradation - Orally bioavailable; enables daily gavage for in vivo tumor rechallenge & resistance studies - Validated in PDAC, CRC, NSCLC xenograft models

Molecular Formula C22H26O3
Molecular Weight 338.4 g/mol
Cat. No. B15610834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIPS-06061
Molecular FormulaC22H26O3
Molecular Weight338.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H26O3/c1-3-25-22(24)20(15-14-18-10-6-4-7-11-18)16-17(2)21(23)19-12-8-5-9-13-19/h4-13,17,20H,3,14-16H2,1-2H3/t17-,20-/m1/s1
InChIKeyYTSXCUUJNBCHPG-YLJYHZDGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IPS-06061: KRAS G12D Molecular Glue Degrader Overview


IPS-06061 is a first-in-class, orally bioavailable molecular glue degrader that selectively targets the KRAS G12D oncoprotein via CRBN-mediated ternary complex formation . Unlike conventional occupancy-driven KRAS G12D inhibitors (e.g., MRTX1133) that temporarily block signaling, IPS-06061 induces catalytic degradation of the mutant protein with a reported DC50 of 230 nM and Dmax > 90% in cellular assays . The compound features a non-glutarimide/succinimide CRBN-binding scaffold—a structural departure from all previously described CRBN-recruiting molecular glues—and was discovered using a de novo AI-guided design platform incorporating molecular dynamics simulations of the CRBN-KRAS G12D protein-protein interface . Preclinical xenograft data confirm in vivo antitumor efficacy, and the compound is currently at the preclinical stage across multiple KRAS G12D-driven indications including pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC) .

IPS-06061 vs. Inhibitors and PROTACs: Key Differentiators


KRAS G12D-targeting agents span three mechanistically distinct classes—inhibitors, PROTACs, and molecular glues—each with fundamentally different pharmacological profiles that preclude simple substitution. Occupancy-driven inhibitors such as MRTX1133 (IC50 ≈ 6 nM in cellular assays; 700-fold selectivity over KRAS WT) require sustained target engagement and are vulnerable to adaptive resistance via KRAS reactivation or secondary mutations . PROTAC degraders like ASP3082/Setidegrasib (DC50 = 37–38 nM) achieve catalytic knockdown but rely on heterobifunctional designs with high molecular weight and often require intravenous dosing . IPS-06061 occupies a unique position: it achieves degradation potency comparable to PROTACs (DC50 = 230 nM, Dmax > 90%) while simultaneously providing oral bioavailability and a non-glutarimide CRBN-binding scaffold that avoids known IMiD-class liabilities such as neo-substrate recruitment of IKZF1/3 . These scaffold, mechanism, and pharmacokinetic differences mean that even compounds with overlapping DC50 or IC50 values against KRAS G12D cannot be treated as interchangeable research tools or drug candidates.

IPS-06061: Evidence and Comparator Matrix


Degradation Potency vs. Occupancy-Driven Inhibition

IPS-06061 achieves catalytic degradation of KRAS G12D with DC50 = 230 nM and Dmax > 90% in cellular assays, as disclosed in patent WO2024241248 . In contrast, MRTX1133 acts as a noncovalent inhibitor occupying the KRAS G12D switch-II pocket with an in vitro IC50 of approximately 6 nM in cellular proliferation assays and 700-fold selectivity over KRAS WT . While MRTX1133 exhibits higher potency by IC50, its mechanism requires sustained target occupancy and does not eliminate the KRAS G12D protein. The <1:1 stoichiometry inherent to IPS-06061's catalytic degradation mechanism means each degrader molecule can process multiple KRAS G12D copies before being metabolized, conferring a pharmacodynamic advantage that is not captured by DC50-to-IC50 numerical comparisons alone.

Targeted protein degradation KRAS G12D DC50 Dmax Catalytic mechanism

Oral Bioavailability vs. Intravenous PROTACs

IPS-06061 is characterized as an orally active molecular glue degrader with confirmed oral bioavailability in preclinical models . In contrast, ASP3082 (Setidegrasib), the most clinically advanced KRAS G12D degrader, requires once- or twice-weekly intravenous dosing in xenograft models and in Phase 1/3 clinical trials; no oral formulation has been reported . Other KRAS G12D PROTAC degraders such as ZJK-807 (DC50 = 79.5 nM), CH091138 (DC50 = 148–470 nM), and RP03707 (DC50 = 0.6 nM) also lack reported oral bioavailability data . The oral route of IPS-06061 provides a differentiated profile for chronic dosing in preclinical models of KRAS G12D-driven cancers where repeated intravenous administration is logistically limiting.

Oral bioavailability Route of administration PROTAC Molecular glue KRAS G12D degrader

Non-Glutarimide CRBN Scaffold Differentiation

Patent WO2024241248 explicitly states that IPS-06061 possesses a CRBN-binding structural module 'completely different' from the glutarimide/succinimide scaffold used in all previously characterized CRBN-based molecular glues (e.g., thalidomide, lenalidomide, pomalidomide, and their derivatives) . This structural departure has functional implications: glutarimide-based CRBN ligands are known to recruit neo-substrates including IKZF1 (Ikaros) and IKZF3 (Aiolos), contributing to both therapeutic effects and dose-limiting toxicities in the IMiD drug class . The non-glutarimide scaffold of IPS-06061 may reduce or eliminate IKZF1/3 neo-substrate degradation liability, though direct comparative degradation profiling data for IPS-06061 against IKZF1/3 have not been publicly disclosed at the level of quantitative confirmation. This scaffold novelty also provides a distinct intellectual property position relative to the crowded glutarimide-based molecular glue patent landscape.

CRBN ligand Glutarimide Molecular glue scaffold Neo-substrate IKZF1/3

Mutant Selectivity and WT KRAS Sparing

IPS-06061 selectively degrades KRAS G12D over wild-type KRAS, as reported in patent WO2024241248 . The patent also claims activity against KRAS G12V, though quantitative degradation data for the G12V mutant are not provided. For comparison, MRTX1133 demonstrates approximately 700-fold binding selectivity for KRAS G12D over KRAS WT ; PROTAC degraders CH091138 and RP03707 show no degradation of KRAS WT or other KRAS mutants (G12C/G12S/G12V) ; ZJK-807 shows minimal impact on WT KRAS and other mutants (G12C/S/V, G13D) . The selectivity profile of IPS-06061 against a broader panel of RAS isoforms (NRAS, HRAS) has not been reported, representing a data gap relative to the more comprehensively profiled PROTAC degraders.

Mutant selectivity KRAS WT sparing G12D vs G12V Degradation specificity

In Vivo Xenograft Efficacy Validation

IPS-06061 has demonstrated antitumor efficacy in human tumor xenograft models, as reported in both the AACR 2025 abstract and patent WO2024241248 . The AACR abstract confirms 'strong anti-tumor efficacy using a xenograft animal model,' with the oral route enabling chronic daily dosing . For comparator context, MRTX1133 has demonstrated tumor regression in KRAS G12D-mutant PDAC xenograft models and has advanced to Phase 1/2 clinical evaluation ; ASP3082/Setidegrasib achieved tumor regression in multiple xenograft models with once- or twice-weekly intravenous dosing and has entered Phase 3 trials ; ZJK-807 suppressed resistant tumor growth in xenografts where MRTX1133 failed due to secondary mutations . Quantitative tumor growth inhibition (TGI%) or tumor regression data for IPS-06061 have not been publicly disclosed, representing a significant evidence gap relative to comparator compounds with published in vivo metrics.

Xenograft In vivo efficacy Tumor regression Preclinical PDAC CRC NSCLC

De Novo AI-Guided Discovery Platform

IPS-06061 was discovered using InnoPharmaScreen's ProGlu AI-based drug discovery platform, which employed molecular dynamics (MD) simulations to model the innate protein-protein interaction (PPI) between CRBN (PDB: 6H0F) and KRAS G12D (PDB: 6GJ7), followed by de novo generation of small molecules designed to insert into the PPI interface and stabilize the ternary complex . This computational de novo design strategy contrasts with the screening-based or structure-based rational design approaches used for comparator compounds: MRTX1133 was developed through extensive structure-based drug design targeting the switch-II pocket ; ASP3082/Setidegrasib was discovered through conventional medicinal chemistry optimization of heterobifunctional PROTACs ; ZJK-807 was developed via CRBN-based PROTAC SAR studies . The AI-guided de novo approach is claimed to enable discovery of molecular glues for targets lacking pre-existing small-molecule binders, representing a platform-level differentiation that may be generalizable beyond KRAS G12D.

AI drug discovery De novo design Molecular dynamics PPI interface ProGlu platform

Optimal Research Applications for IPS-06061


Chronic Oral Dosing in Tumor Models

IPS-06061 is the only orally bioavailable KRAS G12D degrader with publicly disclosed preclinical characterization, making it uniquely suited for long-term in vivo degradation studies where daily oral gavage is preferred over repeated intravenous or intraperitoneal injections . This is particularly relevant for tumor rechallenge studies, acquired resistance modeling, and combination therapy regimens requiring extended dosing windows. Researchers investigating the durability of degradation-mediated KRAS G12D suppression should prioritize IPS-06061 over PROTAC degraders (ASP3082, ZJK-807, CH091138) that lack oral bioavailability or require parenteral administration .

CRBN Mechanism Studies Without IMiD Confounds

The non-glutarimide CRBN-binding scaffold of IPS-06061 enables mechanistic studies of CRBN-dependent targeted protein degradation without the confounding neo-substrate degradation of IKZF1/3 associated with thalidomide-class compounds . This is critical for experiments aimed at isolating KRAS G12D-specific degradation biology from pleiotropic IMiD effects. Researchers investigating CRBN ternary complex kinetics, ubiquitination efficiency, or proteasome-dependent degradation dynamics should select IPS-06061 over glutarimide-based molecular glues when the experimental question requires a cleaner degradation profile .

AI-Guided Molecular Glue Discovery Benchmarking

As the first publicly disclosed molecular glue degrader designed entirely through de novo AI-guided computational modeling of the CRBN-KRAS G12D PPI interface , IPS-06061 serves as a benchmark compound for validating computational degrader design platforms. Research groups developing their own molecular glue discovery algorithms can use the detailed computational workflow disclosed in WO2024241248—including specific software (Maestro, Autodock Vina, NAMD), PDB structures (6H0F, 6GJ7), and simulation parameters—as a reference case for method comparison and platform validation .

Comparative Degradation vs. Inhibition Pharmacology

IPS-06061 provides a catalytic degradation mechanism that can be directly compared head-to-head with occupancy-driven KRAS G12D inhibitors (MRTX1133, zoldonrasib, ERAS-5024, INCB159020) in matched cellular and in vivo models . Such comparative studies are essential for elucidating the differential pharmacology of protein degradation versus kinase inhibition in KRAS-driven cancers, including effects on downstream signaling durability (pERK, pAKT, pS6), feedback reactivation, and emergence of resistance clones. The oral bioavailability of IPS-06061 enables matched-route comparisons against oral KRAS G12D inhibitors (e.g., MRTX1133, zoldonrasib, INCB159020) in preclinical in vivo pharmacology studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for IPS-06061

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.